N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide
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Overview
Description
N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chloro and trifluoromethyl group on the imidazo[1,2-a]pyridine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide typically involves the following steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core is synthesized through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor. This reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride under reflux conditions .
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Introduction of the Chloro and Trifluoromethyl Groups: : The chloro and trifluoromethyl groups are introduced via electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while trifluoromethylation is typically carried out using trifluoromethyl iodide or trifluoromethyl sulfonic acid .
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Coupling with Phenyl Butanamide: : The final step involves coupling the substituted imidazo[1,2-a]pyridine with phenyl butanamide. This is usually done through an amide bond formation reaction using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives .
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Substitution: : The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide has a wide range of scientific research applications:
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Chemistry: : Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry .
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Biology: : Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens .
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Medicine: : Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties .
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Industry: : Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound targets enzymes and receptors involved in key biological processes, such as DNA synthesis and cell division .
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Pathways Involved: : It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the phenyl butanamide moiety.
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine oxadiazole thioether derivatives: Similar core structure with different functional groups, exhibiting nematicidal and fungicidal activities.
Uniqueness
N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C18H15ClF3N3O |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-[4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]butanamide |
InChI |
InChI=1S/C18H15ClF3N3O/c1-2-3-16(26)23-13-6-4-11(5-7-13)15-10-25-9-12(18(20,21)22)8-14(19)17(25)24-15/h4-10H,2-3H2,1H3,(H,23,26) |
InChI Key |
PEGJAZADMZMDKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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